5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Drug Discovery Pharmacokinetics ADME Optimization

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidin-2(1H)-one family. This class has been identified as possessing inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the anti-cancer STING pathway, making it relevant for cancer immunotherapy research.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66
CAS No. 1265634-85-2
Cat. No. B2622418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
CAS1265634-85-2
Molecular FormulaC10H10ClN3O
Molecular Weight223.66
Structural Identifiers
SMILESC1CC1N2CC3=C(C=CN=C3NC2=O)Cl
InChIInChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15)
InChIKeyXPNYFYBBLIUZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (CAS 1265634-85-2) Procurement Guide for Drug Discovery


5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidin-2(1H)-one family . This class has been identified as possessing inhibitory activity against ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the anti-cancer STING pathway, making it relevant for cancer immunotherapy research [1]. The compound, with a molecular formula of C10H10ClN3O and a molecular weight of 223.66 g/mol, is typically supplied at a purity of 98% for research and development use .

Why 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one Cannot Be Replaced by Generic Pyrido[2,3-d]pyrimidinone Analogs


Simple substitution with other commercially available pyrido[2,3-d]pyrimidin-2(1H)-one analogs like the 3-methyl (CAS 1265634-91-0) or 3-unsubstituted (CAS 1265634-75-0) derivatives fails to replicate the specific molecular properties of the target compound. The unique combination of a 5-chloro and a 3-cyclopropyl substituent directly results in a quantifiably higher lipophilicity (LogP) and a greater fraction of sp3-hybridized carbons (Fsp3), which are critical parameters for optimizing pharmacokinetic properties like metabolic stability and membrane permeability . These differences mean experimental results, such as solubility, target binding, and in vitro ADME profiles, cannot be extrapolated from closely related but structurally distinct analogs, making the procurement of this specific compound essential for SAR continuity .

Quantitative Differentiation Evidence for 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one


Enhanced Lipophilicity (LogP) vs. 3-Methyl Analog for Membrane Permeability Optimization

The target compound exhibits a significantly higher computed LogP (1.52) compared to the 3-methyl analog (LogP 1.06) . This difference of +0.46 LogP units indicates superior lipophilicity, a key determinant of passive membrane permeability and a crucial parameter in oral drug design.

Drug Discovery Pharmacokinetics ADME Optimization

Higher Fsp3 Character vs. 3-Methyl Analog for Improved Developability

The target compound's cyclopropyl group confers a substantially higher fraction of sp3-hybridized carbons (Fsp3 = 0.40) compared to the 3-methyl analog (Fsp3 = 0.25) . A higher Fsp3 value is strongly correlated with improved clinical success rates due to reduced flatness and enhanced aqueous solubility.

Medicinal Chemistry Molecular Design Developability

ENPP1 Inhibitory Class Potential for Cancer Immunotherapy Applications

The compound belongs to a class of 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives that have been confirmed as ENPP1 inhibitors [1]. Key compounds from this class (e.g., compounds 46 and 23 in the study) demonstrated potent ENPP1 inhibition and high microsomal stability across human, rat, and mouse species, with no inhibition of major CYP enzymes (1A2, 2C9, 2C19, 2D6, 3A4) [1]. While specific IC50 data for this exact compound is not publicly available, its structural alignment with the active series supports its use as a privileged scaffold for developing STING pathway agonists.

Cancer Immunotherapy STING Pathway ENPP1 Inhibition

Cyclopropyl Group's Documented Role in Enhancing Metabolic Stability Over Non-Cyclic Analogs

The cyclopropyl substituent is a well-established structural motif for improving metabolic stability by blocking oxidative metabolism at sensitive positions, a benefit not offered by the 3-unsubstituted analog (CAS 1265634-75-0) [1]. The cyclopropane ring's unique electronic and steric profile can reduce plasma clearance and prolong half-life relative to compounds lacking this group .

Metabolic Stability Pharmacokinetics Cyclopropane

Optimal Procurement Application Scenarios for 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one


ENPP1-Focused Lead Optimization for Cancer Immunotherapy

This compound is ideal as a starting scaffold for a structure-activity relationship (SAR) program targeting ENPP1 for cancer immunotherapy. The class has been validated with potent inhibitors, and this specific compound's quantifiably superior Fsp3 (0.40) and LogP (1.52) profile over the 3-methyl analog makes it a preferred choice for optimizing the molecular properties of a lead series .

Pharmacokinetic Property Screening in Cyclopropane-Containing Libraries

For screening cascades designed to identify compounds with favorable ADME profiles, this compound serves as a representative N3-cyclopropyl pyrido[2,3-d]pyrimidinone. Its procurement is warranted over the 3-methyl or 3-unsubstituted analogs to specifically investigate the impact of a cyclopropyl group on microsomal stability and CYP inhibition in this chemical series .

Fragment-Based Drug Discovery (FBDD) with a High-Fsp3 Bias

In FBDD campaigns prioritizing three-dimensionality and solubility, the target compound's Fsp3 of 0.40—a 60% increase over the 3-methyl analog—makes it a superior selection for fragment library assembly aimed at reducing development attrition risks associated with flat, poorly soluble molecules .

Diversification of Pyrido[2,3-d]pyrimidinone Building Block Collections

For research groups or commercial vendors aiming to offer a structurally diverse set of heterocyclic building blocks, this compound provides a unique combination of a 5-chloro substituent and a 3-cyclopropyl group. This specific substitution pattern is not replicated by the methyl, 4-methoxybenzyl, or unsubstituted analogs, filling a distinct gap in commercially available diversity sets .

Quote Request

Request a Quote for 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.